molecular formula C9H11FN2O5 B1587660 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil CAS No. 69123-94-0

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Katalognummer: B1587660
CAS-Nummer: 69123-94-0
Molekulargewicht: 246.19 g/mol
InChI-Schlüssel: UIYWFOZZIZEEKJ-PXBUCIJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Background and Discovery

The development of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil emerged from the broader historical context of fluorinated nucleoside research that began in the early 1960s. The foundation for this compound class was established in 1961 when Codington and colleagues synthesized the first 2'-fluoro nucleoside, specifically 2'-deoxy-2'-fluorouridine. This pioneering work demonstrated that fluorine substitution at the 2'-position of nucleosides could confer enhanced stability against nuclease degradation while maintaining biological activity.

The specific synthesis and characterization of this compound built upon decades of research into arabinofuranosyl nucleosides and fluorinated analogues. Early investigations into 2'-deoxy-2'-substituted uridines, including fluorinated variants, were conducted using advanced nuclear magnetic resonance spectroscopy techniques to understand their conformational properties and stereochemical characteristics. These studies revealed that the introduction of fluorine at the 2'-position significantly altered the stereoelectronic properties of the sugar moiety, fixing the conformation of the nucleoside in ways that could enhance biological activity.

The compound's development was further advanced through systematic structure-activity relationship studies that explored the effects of various substituents on the 2'-carbon atom of nucleic acids. Researchers recognized that fluorine, having the same number of electrons in the outermost layer as hydroxyl groups and similar size to hydrogen atoms, could serve as an effective pharmacophore bioisostere. This understanding led to the strategic design of this compound as a compound that could exploit the unique properties of fluorine substitution while maintaining the essential structural features required for nucleoside recognition and metabolism.

Eigenschaften

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYWFOZZIZEEKJ-PXBUCIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219192
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-94-0
Record name 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69123-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-fluoro-5-ethylarabinosyluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-5-ethylarabinosyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7386OMP29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Die Synthese von 1-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)uracil umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Kondensation von 2,6-Dichlorpurin mit 2-Desoxy-2-fluor-1,3,5-tri-O-benzoyl-β-D-arabinofuranose oder 2-Desoxy-2-fluor-3,5-di-O-benzoyl-β-D-arabinofuranosylbromid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydrid in einem aprotischen Lösungsmittel wie Dimethylformamid. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, werden jedoch für die großtechnische Produktion optimiert und können zusätzliche Reinigungsschritte umfassen, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

1-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)uracil unterliegt verschiedenen Arten chemischer Reaktionen:

Häufig verwendete Reagenzien in diesen Reaktionen sind Thymidinkinase und Thymidylatsynthase. Die wichtigsten gebildeten Produkte sind die Monophosphat- und methylierten Monophosphatderivate .

Wissenschaftliche Forschungsanwendungen

1-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)uracil hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)uracil beinhaltet seinen Einbau in die DNA, wo er die DNA-Synthese hemmt. Diese Hemmung ist in erster Linie auf die Fähigkeit der Verbindung zurückzuführen, phosphoryliert und methyliert zu werden, was zur Bildung von aktiven Metaboliten führt, die die DNA-Replikation stören . Zu den molekularen Zielstrukturen gehören Thymidinkinase und Thymidylatsynthase, die wichtige Enzyme im DNA-Syntheseweg sind .

Wissenschaftliche Forschungsanwendungen

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a deoxyuridine prodrug with potential antineoplastic activity . Research indicates that tumors with high thymidylate synthase (TS) expression may be more sensitive to prodrugs like FAU, which are activated by TS .

Scientific Research Applications

FAU as a Therapeutic Agent
FAU has been investigated as a therapeutic agent in cancers where the response to 5-fluorouracil is associated with low expression of thymidylate synthase . It is considered that tumors with high TS activity, which are typically resistant to TS inhibitors, may benefit from FAU treatment .

In Vitro and In Vivo Studies: Studies have shown that FAU is incorporated into DNA, supporting its clinical evaluation as a therapeutic agent for tumors with high thymidylate synthase concentrations that are less likely to respond to 5-fluorouracil treatment .

FAU as a PET Probe
FAU can be synthesized into radiochemical forms such as [18F]-FAU to be used as a diagnostic probe in positron emission tomography (PET) imaging .

FAU Metabolism and Activation
FAU is phosphorylated intracellularly to its monophosphate form (FAUMP) by thymidine kinase . Thymidylate synthase then methylates FAUMP at the 5-position, forming 1-(2-deoxy-2-fluoro-β-d-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP), which is then incorporated into DNA, leading to the inhibition of DNA synthesis and cell growth . The catalytic activity of TS is crucial for the activation of FAU and its subsequent incorporation into DNA .

Biodistribution and Radiation Dosimetry
Studies on the biodistribution and radiation estimates of 1-(2′-deoxy-2′-18F-fluoro-1-β-d-arabinofuranosyl)-5-bromouracil (18F-FBAU), a related compound, show potential as a tracer for imaging DNA synthesis . High uptake was observed in proliferating tissues such as bone marrow and small intestine, with most activity incorporated into DNA .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Compound 5-Substituent Key Structural Features Primary Targets
FAU H (no substituent) 2'-fluoro-arabinofuranosyl sugar HSV, HBV, TS-positive cancers
FMAU (5-methyluracil) CH₃ 2'-fluoro-arabinofuranosyl sugar HBV, HSV, EBV
FIAU (5-iodouracil) I 2'-fluoro-arabinofuranosyl sugar HSV-1, HSV-2
FEAU (5-ethyluracil) C₂H₅ 2'-fluoro-arabinofuranosyl sugar HSV-1, HSV-2
FIAC (5-iodocytosine) I (cytosine base) 2'-fluoro-arabinofuranosyl sugar HSV-1, HSV-2, EBV

Antiviral Potency and Selectivity

  • FAU : Moderate activity against HSV and HBV (EC₅₀: 1–5 µM) but requires activation by TS for anticancer effects .
  • FMAU : Highly potent against HBV (EC₅₀: 0.1 µM) and HSV, with >2000-fold selectivity over host cells .
  • FIAU : Superior anti-HSV activity (EC₅₀: <0.1 µM) but severe mitochondrial toxicity due to inhibition of DNA polymerase gamma (Kᵢ: 0.015 µM) .
  • FIAC : Broad-spectrum activity against HSV, EBV, and CMV but metabolizes into toxic deaminated products (e.g., FIAU) .

Pharmacokinetics and Metabolism

Compound Metabolic Stability Key Metabolites Brain Penetration (Brain:Plasma Ratio)
FAU High (excreted unchanged) None significant Moderate (0.5–0.7)
FMAU Moderate 5-Methyluracil derivatives High (>0.5)
FIAU Low (rapid deiodination) 5-Iodouracil, mitochondrial toxins Limited due to toxicity
FIAC Low (extensive deamination) FIAU, 5-iodocytosine metabolites Moderate (0.3–0.5)

Toxicity Profiles

  • FMAU : Dose-limiting neurotoxicity (encephalopathy at >32 mg/m²/day) .
  • FIAU : Mitochondrial toxicity (inhibition of DNA polymerase gamma), leading to hepatic failure in clinical trials .
  • FIAC : Toxicity linked to deaminated metabolites (e.g., FIAU) .
  • FAU : Low toxicity, suitable for prolonged use in TS-targeted therapies .

Biologische Aktivität

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of FAU, highlighting its mechanism of action, pharmacokinetics, and clinical implications based on recent research findings.

FAU functions primarily as a prodrug that is activated by thymidylate synthase (TS), an enzyme critical for DNA synthesis. Tumors exhibiting high levels of TS are hypothesized to be more sensitive to FAU, as it can be phosphorylated to its monophosphate form (FAUMP) and subsequently methylated to form 5-methyluracil monophosphate (FMAUMP). This metabolic conversion allows for the incorporation of FAU into DNA, effectively disrupting cellular replication and leading to cytotoxic effects.

Pharmacokinetics

Research indicates that FAU displays favorable pharmacokinetic properties, including enhanced stability in serum and whole blood compared to its non-fluorinated counterparts. A study demonstrated that the uptake of FAU in human glioma cells was significantly higher than that of other nucleoside analogues, suggesting its potential efficacy in targeting cancer cells more effectively .

Table 1: Comparative Uptake of FAU vs. Other Nucleoside Analogues

CompoundUptake in D-247 MG Cells (kBq/mL)Stability in Serum
FAU20-fold higher than IUdRHigher
5-[211At]astato-2'-deoxyuridine (AUdR)Similar to FAAUModerate
[125I]IUdRBaselineLower

Case Study: Colorectal Cancer Xenografts

In a notable study involving human colorectal cancer xenografts, both [3H]-FAU and [18F]-FAU were administered to mice with varying levels of TS expression. The results indicated that the incorporation of radioactivity from [3H]-FAU into DNA was approximately two-fold higher in tumors with high TS activity compared to those with low TS activity. Additionally, PET imaging revealed that tumor uptake of [18F]-FAU continued to increase over time, contrasting with skeletal muscle uptake which plateaued earlier .

Clinical Implications

The differential uptake and incorporation rates suggest that FAU could serve as a valuable diagnostic tool for identifying tumors likely to respond to TS inhibitors. Furthermore, its potential as a therapeutic agent is underscored by its ability to target tumors resistant to traditional chemotherapeutics like 5-fluorouracil.

Q & A

Q. What is the synthetic methodology for 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU), and how does it differ from its 5-substituted derivatives?

The synthesis typically involves coupling a fluorinated arabinofuranose precursor with a silylated pyrimidine base. For example, 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-arabinofuranose is reacted with trimethylsilylated uracil derivatives under catalysis by trimethylsilyl trifluoromethanesulfonate (TMSOTf), followed by deprotection with sodium methoxide to yield the β-anomer . Modifications at the 5-position (e.g., iodine or methyl groups) require additional steps, such as iodination of the base precursor or direct condensation with pre-modified pyrimidines .

Q. What is the mechanism of action of FAU in cancer research, and how does it interact with thymidylate synthase (TS)?

FAU acts as a prodrug, requiring phosphorylation and subsequent conversion by TS into its active metabolite, 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAU), which incorporates into DNA, inhibiting replication. Tumors with high TS expression show greater FAU activation, making it a candidate for both therapy and PET imaging of TS activity .

Q. How can researchers quantify FAU and its metabolites in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves protein precipitation with acetonitrile, followed by separation using a C18 column and detection via multiple reaction monitoring (MRM). Accuracy and precision for FAU and FMAU in human plasma are maintained at <15% CV, with a linear range of 1–500 ng/mL .

Advanced Research Questions

Q. How can researchers optimize 18F-labeling of FAU for positron emission tomography (PET) imaging?

Automated radiosynthesizers (e.g., ELIXYS) streamline 18F incorporation. Key steps include:

  • Nucleophilic fluorination of a precursor (e.g., 2-deoxy-2-trifluoromethanesulfonyl-β-D-arabinofuranose) with [18F]fluoride.
  • TMSOTf-catalyzed coupling with silylated pyrimidines.
  • Deprotection under mild basic conditions to minimize anomerization.
    Radiochemical purity (>97%) is achieved via semi-preparative HPLC, with specific activity >50 GBq/μmol .

Q. What experimental strategies address low anomeric purity in FAU synthesis?

Anomer separation is challenging due to similar physicochemical properties. Solutions include:

  • Using chiral stationary phases (e.g., Chiralpak IA) for HPLC purification.
  • Enzymatic resolution with nucleoside phosphorylases to selectively hydrolyze undesired α-anomers .

Q. How does FAU’s metabolic activation differ between in vitro and in vivo models?

In vitro, FAU is rapidly phosphorylated by thymidine kinase and converted to FMAU by TS. In vivo, plasma thymidine competes with FAU uptake, reducing DNA incorporation efficiency. Co-administration of thymidine phosphorylase inhibitors (e.g., tipiracil) enhances FAU bioavailability in xenograft models .

Q. What structural modifications improve FAU’s antiviral efficacy against herpes simplex virus (HSV)?

Substitution at the 5-position of the uracil ring significantly impacts activity. For example:

  • 5-Iodo-FAU (FIAU) shows 99.5% suppression of HSV-1 replication at 0.1 μg/mL.
  • 5-Methyl-FAU (FMAU) exhibits lower cytotoxicity in L5178Y cells compared to FIAU .

Q. How can solubility challenges of FAU in aqueous buffers be mitigated for in vitro studies?

FAU is highly soluble in DMSO (≥46.7 mg/mL) but precipitates in aqueous media. Strategies include:

  • Preparing stock solutions in DMSO with final concentrations ≤1% in cell culture.
  • Using cyclodextrin-based solubilizers (e.g., HP-β-CD) to stabilize FAU in PBS .

Methodological Considerations

Q. How do researchers distinguish FAU from FMAU in DNA incorporation assays?

  • Radiolabeled [3H]-FAU is administered, and DNA is extracted, hydrolyzed, and analyzed via HPLC with radiometric detection. FMAU incorporation is confirmed by co-elution with a synthetic standard .
  • For PET studies, [18F]-FAU uptake in tumors is quantified using compartmental modeling (e.g., two-tissue model) to differentiate free FAU from FMAU-DNA adducts .

Q. What validation parameters are critical for FAU/FMAU LC-MS/MS assays?

  • Specificity: No interference from endogenous plasma components.
  • Matrix effects: Ion suppression <20% (assessed via post-column infusion).
  • Stability: FAU degrades <10% after 24 hours at 4°C.
  • Recovery: >85% for both analytes using protein precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
Reactant of Route 2
Reactant of Route 2
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.